Tpcs2A

Übersicht

Beschreibung

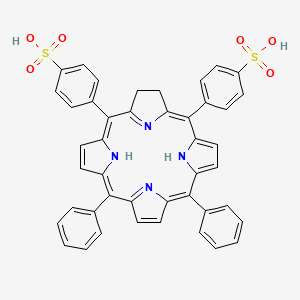

The compound meso-tetraphenyl chlorin disulphonate, commonly referred to as TPCS2a, is a novel photosensitizer used in the patented technology of photochemical internalization. This technology is primarily applied in the medical treatment of cancer, where it facilitates site-specific drug delivery by enabling the release of endocytosed macromolecules into the cytosol upon activation by light .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of meso-tetraphenyl chlorin disulphonate involves the di-imide reduction of disulfonated tetraphenyl porphine. The synthesized meso-tetraphenyl chlorin disulphonate contains three isomers, as shown by high-performance liquid chromatography, with low inter-batch variation with respect to isomer formation .

Industrial Production Methods: In industrial settings, the production of meso-tetraphenyl chlorin disulphonate is optimized to ensure high purity and consistency. The process involves careful control of reaction conditions to minimize the formation of unwanted by-products and to ensure the stability of the photosensitizer .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Meso-Tetraphenylchlorin-Disulfonat durchläuft verschiedene chemische Reaktionen, darunter Oxidations- und photochemische Reaktionen. Die Verbindung ist bekannt für ihre Fähigkeit, reaktive Sauerstoffspezies, hauptsächlich Singulett-Sauerstoff, nach Aktivierung durch Licht zu erzeugen .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen mit meso-Tetraphenylchlorin-Disulfonat verwendet werden, umfassen Oxidationsmittel und Lichtquellen für die photochemische Aktivierung. Die Bedingungen umfassen typischerweise die Bestrahlung mit rotem Licht bei einer Wellenlänge von 652 nm .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen von meso-Tetraphenylchlorin-Disulfonat gebildet werden, umfassen reaktive Sauerstoffspezies, die eine entscheidende Rolle bei seinem Wirkmechanismus in der photochemischen Internalisierung spielen .

Wissenschaftliche Forschungsanwendungen

Photochemical Internalization in Cancer Therapy

TPCS2A is primarily recognized for its role in PCI, which allows for site-specific drug delivery. This application is crucial in treating various cancers by enhancing the cytotoxic effects of chemotherapeutic agents.

-

Case Study: Glioma Cells

A study evaluated this compound's effectiveness in combination with bleomycin and temozolomide on rat glioma cells (F98). The results indicated a significant reduction in cell survival rates, with clonogenic assays showing a surviving fraction of only 5% after treatment with this compound and light activation compared to 70% with conventional photodynamic therapy (PDT) . -

Clinical Trials

A phase 1 clinical trial investigated this compound-mediated PCI of bleomycin in patients with advanced solid malignancies. The study demonstrated that this compound was safe and tolerable, with a recommended treatment dose identified as 0.25 mg/kg .

Mechanism of Action and Effects

The mechanism by which this compound operates involves generating reactive oxygen species upon light activation, which induces cellular stress and enhances drug delivery efficacy.

- Study Findings

Research has shown that this compound effectively localizes within endocytic vesicles and, upon illumination, triggers the release of drugs like bleomycin from these vesicles. This mechanism significantly increases the cytotoxicity against tumor cells compared to traditional methods .

Data Tables

Nanoparticle Formulations

Recent advancements have led to the development of nanoparticles (NPs) encapsulating this compound to improve its delivery and efficacy.

- Biomimetic Nanocarriers

Studies have shown that mesenchymal stem cell membrane-coated this compound-loaded nanoparticles exhibit enhanced tumor-homing capabilities and reduced macrophage uptake. These formulations have demonstrated significant anticancer effects in vitro, suggesting a promising direction for future cancer therapies .

Wirkmechanismus

The mechanism of action of meso-tetraphenyl chlorin disulphonate involves its localization in endocytic vesicles within target cells. Upon activation by red light, the compound generates reactive oxygen species, primarily singlet oxygen, which induces the release of endocytosed macromolecules into the cytosol.

Vergleich Mit ähnlichen Verbindungen

Meso-Tetraphenylchlorin-Disulfonat ist chemisch verwandt mit meso-Tetraphenylporphin-Disulfonat. Beide Verbindungen sind starre Moleküle, die aus konjugierten Ringsystemen aufgebaut sind. meso-Tetraphenylchlorin-Disulfonat hat sich als geeigneterer Photosensibilisator für den klinischen Einsatz erwiesen, da es eine geringere Variation zwischen den Chargen und eine höhere Wirksamkeit in der photochemischen Internalisierung aufweist .

Liste ähnlicher Verbindungen:- Meso-Tetraphenylporphin-Disulfonat

- Aluminium-Phthalocyanin-Disulfonat

- Meso-Tetraphenylchlorin-basierte photodynamische Therapiemittel

Biologische Aktivität

TPCS2a, or disulfonated tetraphenyl chlorin, is a novel photosensitizer developed for use in photochemical internalization (PCI) therapy, particularly in the treatment of various cancers. This compound has garnered attention due to its ability to enhance the efficacy of chemotherapy drugs when combined with light exposure, leading to localized drug release and improved therapeutic outcomes.

This compound operates primarily through a mechanism known as photodynamic therapy (PDT). Upon activation by specific wavelengths of light (typically around 652 nm), this compound generates reactive oxygen species (ROS), which can induce cell death in cancerous tissues. This process is particularly effective when combined with chemotherapeutic agents, such as bleomycin, as it facilitates their internalization into cancer cells.

In Vitro Studies

Research has demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. For instance:

- Cell Lines Tested : MCF7 (breast cancer), MDA-MB-231 (triple-negative breast cancer), and HT-29 (colon cancer).

- IC50 Values : The half-maximal inhibitory concentration (IC50) of this compound was found to be less than 0.15 µM in breast cancer cell monolayers, indicating potent anti-cancer activity .

- Mechanisms of Resistance : Studies have indicated that high aldehyde dehydrogenase activity does not confer protection against this compound-induced cytotoxicity in colon cancer cells, suggesting that resistance mechanisms may vary across different tumor types .

In Vivo Studies and Clinical Trials

A notable clinical trial assessed the safety and tolerability of this compound in combination with bleomycin for patients with advanced solid malignancies. Key findings include:

- Trial Design : Phase 1, dose-escalation study involving 22 patients.

- Dosing : Initial doses of this compound ranged from 0.25 mg/kg to 1.5 mg/kg, with a maximum tolerated dose established at 1.0 mg/kg due to dose-limiting toxicities such as skin photosensitivity .

- Adverse Events : Common adverse events included local inflammation and transient pain at the treatment site, with no deaths reported related to the treatment .

Comparative Efficacy

The efficacy of this compound can be compared against other photosensitizers used in PDT. A summary table below highlights key features:

| Photosensitizer | Mechanism | Primary Use | IC50 (µM) | Max Tolerated Dose |

|---|---|---|---|---|

| This compound | PDT + PCI | Cancer therapy | <0.15 | 1.0 mg/kg |

| Photofrin | PDT | Various cancers | ~0.5 | 2.5 mg/kg |

| ALA | PDT | Skin cancers | ~0.3 | N/A |

Case Study 1: Breast Cancer Treatment

In a controlled study involving MCF7 and MDA-MB-231 cells, this compound demonstrated superior uptake and cytotoxicity compared to non-coated nanoparticles, achieving a significant reduction in viable cell counts post-treatment with light activation .

Case Study 2: Combination Therapy with Bleomycin

The clinical trial using this compound for photochemical internalization of bleomycin showed promising results in enhancing drug delivery directly to tumor sites while minimizing systemic exposure. Patients reported manageable side effects, reinforcing the potential for this combination therapy in treating advanced malignancies .

Eigenschaften

CAS-Nummer |

501083-97-2 |

|---|---|

Molekularformel |

C44H32N4O6S2 |

Molekulargewicht |

776.9 g/mol |

IUPAC-Name |

4-[10,15-diphenyl-20-(4-sulfophenyl)-2,3,22,24-tetrahydroporphyrin-5-yl]benzenesulfonic acid |

InChI |

InChI=1S/C44H32N4O6S2/c49-55(50,51)31-15-11-29(12-16-31)43-37-23-21-35(46-37)41(27-7-3-1-4-8-27)33-19-20-34(45-33)42(28-9-5-2-6-10-28)36-22-24-38(47-36)44(40-26-25-39(43)48-40)30-13-17-32(18-14-30)56(52,53)54/h1-24,46-47H,25-26H2,(H,49,50,51)(H,52,53,54) |

InChI-Schlüssel |

MVBCOYVJSZKRIV-UHFFFAOYSA-N |

SMILES |

C1CC2=NC1=C(C3=CC=C(N3)C(=C4C=CC(=N4)C(=C5C=CC(=C2C6=CC=C(C=C6)S(=O)(=O)O)N5)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=C(C=C9)S(=O)(=O)O |

Kanonische SMILES |

C1CC2=NC1=C(C3=CC=C(N3)C(=C4C=CC(=N4)C(=C5C=CC(=C2C6=CC=C(C=C6)S(=O)(=O)O)N5)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=C(C=C9)S(=O)(=O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>5 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

TPCS2a; Tetraphenyl chlorin disulfonate; Amphinex |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.